molecular formula C17H16ClNOS B2524549 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 403834-08-2

2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2524549
CAS No.: 403834-08-2
M. Wt: 317.83
InChI Key: AHCYZBZRGRXYJK-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a 3,4-dihydroquinoline core linked through an ethanone bridge to a (4-chlorophenyl)thio functional group. This specific molecular architecture, incorporating nitrogen and sulfur heteroatoms, is commonly explored in the development of novel pharmacologically active agents . Researchers investigate this class of compounds primarily for its potential antibacterial properties. The structure is analogous to other heterocyclic derivatives, such as coumarins, which have demonstrated broad-spectrum activity against multidrug-resistant (MDR) bacterial strains . The presence of the 4-chlorophenyl substituent is a common feature in drug discovery, often utilized to modulate the compound's lipophilicity, electronic characteristics, and overall binding affinity to biological targets. As a research chemical, it serves as a valuable scaffold for structure-activity relationship (SAR) studies, helping scientists understand how specific molecular modifications influence potency and selectivity. Application Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYZBZRGRXYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone , with CAS number 894041-08-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18ClN5OS
  • Molecular Weight : 435.93 g/mol
  • Structure : The compound features a thioether linkage and a quinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its effects on different cellular pathways.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • HeLa (cervical cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : It has been shown to interfere with key signaling pathways mediated by protein kinases, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted, contributing to oxidative stress and subsequent cellular damage in tumor cells.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AntiproliferativeMCF-713.3
AntiproliferativeHeLa10.5
Apoptosis InductionVariousN/A

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Properties : A comprehensive study evaluated the cytotoxic effects of various derivatives of quinoline compounds, including the target compound. Results indicated that modifications to the structure could enhance potency against specific cancer types.
  • Mechanistic Studies : Research highlighted the role of this compound in modulating apoptotic pathways through caspase activation and mitochondrial membrane potential disruption, reinforcing its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ethanone Core

1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
  • Structure: Replaces the dihydroquinoline with a phenyl-substituted isoquinoline.
  • Properties: Higher molecular weight (378.86 g/mol) and distinct crystal packing due to dihedral angles (11.73° and 66.07° between isoquinoline and aromatic rings). Stabilized by C–H···O hydrogen bonds, suggesting solid-state stability .
  • Bioactivity: Not explicitly reported, but thioether derivatives are common intermediates for sulfoxide synthesis in asymmetric catalysis .
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone
  • Structure : Substitutes the 4-chlorophenylthio group with a 4-methoxyphenyl group.
  • Commercially available (CAS 321973-33-5) .
AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
  • Structure: Incorporates a pyrimidinylthio group and methyl/phenyl substituents on the dihydroquinoline.
  • Bioactivity : Demonstrates antitumor activity in prostate cancer models, highlighting the role of heterocyclic thioethers in targeting oncogenic pathways .

Heterocyclic Modifications

2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
  • Structure: Features a thieno[2,3-d]pyrimidinyl group and dimethoxy-substituted dihydroisoquinoline.
  • Properties: Higher molecular weight (512.0 g/mol) and complexity (XLogP3 = 5.7), suggesting enhanced lipophilicity and target specificity. Potential applications in kinase inhibition due to the pyrimidine scaffold .
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structure: Replaces the thioether with a benzothiazole-methylamino group.
  • Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activities, suggesting this derivative may target DNA topoisomerases or microtubules .

Functional Group Replacements

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one
  • Structure : Replaces the thioether with a hydroxyl group.
  • Properties : Participates in hydrogen bonding, improving aqueous solubility but reducing metabolic stability. Exhibits antimicrobial and antitumor activities .
1-(3,4-Dimethoxyphenyl)-2-(phenylthio)ethanone
  • Structure: Substitutes the dihydroquinoline with a dimethoxyphenyl group.
  • Used in Hoesch reactions for flavonoid synthesis .

Research Implications

  • Medicinal Chemistry: The target compound’s balance of lipophilicity (chlorophenylthio) and rigidity (dihydroquinoline) makes it a versatile scaffold for optimizing pharmacokinetic properties. Analogues with heterocyclic substitutions (e.g., thienopyrimidinyl) show promise in targeting specific enzymes or receptors .
  • Synthetic Methodology : Alkylation of thiols remains a robust strategy for thioether synthesis, though alternative routes (e.g., oxidative coupling) could improve yields for complex derivatives .

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